![molecular formula C10H15F3N4S B10926020 1-methyl-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B10926020.png)
1-methyl-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea
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Overview
Description
N-METHYL-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Propyl Group: The propyl group is added through a Friedel-Crafts acylation followed by a Clemmensen reduction.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-METHYL-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique properties, making the compound useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological processes involving thiourea derivatives.
Mechanism of Action
The mechanism of action of N-METHYL-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiourea moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains a trifluoromethyl group and a thiourea moiety, but with different substituents on the aromatic ring.
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure but may have different substituents at the 3 or 5 positions.
Uniqueness
N-METHYL-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA is unique due to the specific combination of the trifluoromethyl group, pyrazole ring, and thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15F3N4S |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-methyl-3-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]thiourea |
InChI |
InChI=1S/C10H15F3N4S/c1-7-6-8(10(11,12)13)16-17(7)5-3-4-15-9(18)14-2/h6H,3-5H2,1-2H3,(H2,14,15,18) |
InChI Key |
OPCPVKVNWWVNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=S)NC)C(F)(F)F |
Origin of Product |
United States |
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